molecular formula C14H14F2N2O B8160928 N-(3,4-Difluorophenyl)-4-ethynylpiperidine-1-carboxamide

N-(3,4-Difluorophenyl)-4-ethynylpiperidine-1-carboxamide

Cat. No.: B8160928
M. Wt: 264.27 g/mol
InChI Key: DYPSKKHBGMJPGS-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-4-ethynylpiperidine-1-carboxamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The presence of difluorophenyl and ethynyl groups in its structure contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Difluorophenyl)-4-ethynylpiperidine-1-carboxamide typically involves the reaction of 3,4-difluoroaniline with ethynylpiperidine under specific conditions. The process may include steps such as:

    Formation of Intermediate: The initial step involves the reaction of 3,4-difluoroaniline with an appropriate reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with ethynylpiperidine in the presence of a catalyst, such as palladium, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Difluorophenyl)-4-ethynylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols.

Scientific Research Applications

N-(3,4-Difluorophenyl)-4-ethynylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-4-ethynylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)-4-ethynylpiperidine-1-carboxamide
  • N-(3,4-Difluorophenyl)-4-ethynylpiperidine-1-carboxamide

Comparison: this compound is unique due to the specific positioning of the difluorophenyl and ethynyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and therapeutic potentials.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-ethynylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c1-2-10-5-7-18(8-6-10)14(19)17-11-3-4-12(15)13(16)9-11/h1,3-4,9-10H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPSKKHBGMJPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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